Cas no 108303-99-7 (2-Pyrrolidinone, 3-methyl-1-(phenylmethyl)-)

2-Pyrrolidinone, 3-methyl-1-(phenylmethyl)- is a nitrogen-containing heterocyclic compound with a pyrrolidinone core substituted by a methyl group at the 3-position and a benzyl group at the 1-position. This structure imparts unique reactivity and solubility properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its polar aprotic nature enhances its utility as a solvent or co-solvent in specialized reactions. The benzyl group offers potential for further functionalization, while the methyl substitution can influence steric and electronic effects in downstream reactions. This compound may serve as a precursor for bioactive molecules or fine chemicals, particularly in the development of nitrogen-rich scaffolds.
2-Pyrrolidinone, 3-methyl-1-(phenylmethyl)- structure
108303-99-7 structure
Product Name:2-Pyrrolidinone, 3-methyl-1-(phenylmethyl)-
CAS No:108303-99-7
MF:C12H15NO
MW:189.253603219986
CID:1185638
PubChem ID:11309996
Update Time:2025-08-04

2-Pyrrolidinone, 3-methyl-1-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrrolidinone, 3-methyl-1-(phenylmethyl)-
    • (R,S)-3-methyl-1-phenylmethyl-2-pyrrolidinone
    • DB-201585
    • 3-Methyl-1-(phenylmethyl)-2-pyrrolidinone
    • 1-benzyl-3-methylpyrrolidin-2-one
    • KHABMOXCEDCYAU-UHFFFAOYSA-N
    • 108303-99-7
    • SCHEMBL9424540
    • DTXSID201270177
    • 1-benzyl-3-methyl-2-pyrrolidone
    • BS-35257
    • Inchi: 1S/C12H15NO/c1-10-7-8-13(12(10)14)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3
    • InChI Key: KHABMOXCEDCYAU-UHFFFAOYSA-N
    • SMILES: O=C1C(C)CCN1CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 189.11545
  • Monoisotopic Mass: 189.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • PSA: 20.31

2-Pyrrolidinone, 3-methyl-1-(phenylmethyl)- Pricemore >>

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Additional information on 2-Pyrrolidinone, 3-methyl-1-(phenylmethyl)-

Introduction to 2-Pyrrolidinone, 3-methyl-1-(phenylmethyl)- (CAS No. 108303-99-7)

2-Pyrrolidinone, 3-methyl-1-(phenylmethyl)-, identified by its Chemical Abstracts Service (CAS) number 108303-99-7, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic compound belongs to the pyrrolidinone family, characterized by a six-membered ring containing nitrogen and oxygen atoms. The presence of a phenylmethyl (benzyl) group at the 1-position and a methyl group at the 3-position introduces unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry and drug development.

The structural features of 2-Pyrrolidinone, 3-methyl-1-(phenylmethyl)- contribute to its versatility in various applications. The pyrrolidinone core is known for its ability to form stable hydrogen bonds, which is crucial for its role in medicinal chemistry. Additionally, the phenylmethyl substituent enhances lipophilicity, improving membrane permeability and bioavailability—key factors in drug design. These characteristics have positioned this compound as a candidate for further exploration in the development of novel therapeutic agents.

Recent advancements in pharmaceutical research have highlighted the potential of 2-Pyrrolidinone, 3-methyl-1-(phenylmethyl)- in addressing neurological and inflammatory disorders. Studies have demonstrated its role as a precursor in synthesizing molecules that interact with specific biological targets. For instance, derivatives of this compound have shown promise in modulating neurotransmitter pathways, suggesting applications in treating conditions such as epilepsy and cognitive dysfunction. The benzyl group’s ability to engage with aromatic residues in proteins further underscores its utility in designing targeted inhibitors.

In synthetic organic chemistry, 2-Pyrrolidinone, 3-methyl-1-(phenylmethyl)- serves as a building block for more complex structures. Its reactivity allows for functionalization at multiple sites, enabling chemists to tailor properties such as solubility and metabolic stability. Researchers have leveraged this compound to develop novel scaffolds for antimicrobial agents, where the pyrrolidinone ring enhances binding affinity to bacterial enzymes. Such innovations underscore the importance of heterocyclic compounds like 2-Pyrrolidinone, 3-methyl-1-(phenylmethyl)- in expanding the pharmacopeia.

The pharmaceutical industry has also explored 2-Pyrrolidinone, 3-methyl-1-(phenylmethyl)- for its potential in oncology research. Preliminary studies indicate that modifications of this scaffold can yield compounds with inhibitory effects on kinases and other enzymes implicated in cancer progression. The ability to fine-tune electronic distributions through substituent effects makes it an attractive candidate for generating selective inhibitors with reduced off-target effects. These findings highlight the compound’s significance as a pharmacophore in developing next-generation chemotherapeutic agents.

From a chemical biology perspective, 2-Pyrrolidinone, 3-methyl-1-(phenylmethyl)- offers insights into molecular recognition processes. Its structural motif is reminiscent of natural products found in microbial metabolites, suggesting potential bioinspirational approaches for drug discovery. Computational modeling has been instrumental in understanding how this compound interacts with biological targets at the atomic level. Such simulations provide critical data for optimizing lead compounds before moving into expensive wet-lab synthesis and preclinical testing.

The environmental impact of utilizing 2-Pyrrolidinone, 3-methyl-1-(phenylmethyl)- has also been considered in recent research. Sustainable synthetic routes have been developed to minimize waste and energy consumption during production. Green chemistry principles have been applied to enhance atom economy and reduce reliance on hazardous reagents. These efforts align with global initiatives to promote eco-friendly pharmaceutical manufacturing, ensuring that advancements in drug development do not come at environmental cost.

Future directions for research on 2-Pyrrolidinone, 3-methyl-1-(phenylmethyl)- include exploring its derivatives as probes for enzyme mechanisms and as starting points for combinatorial libraries. High-throughput screening techniques are being employed to identify novel bioactive molecules derived from this scaffold. Additionally, advances in biocatalysis may enable more efficient production methods using engineered enzymes tailored to specific synthetic transformations.

In conclusion,2-Pyrrolidinone, 3-methyl-1-(phenylmethyl)- (CAS No. 108303-99-7) represents a compelling example of how structural complexity can be leveraged to develop innovative solutions in medicine and chemistry. Its unique properties make it a valuable asset for researchers seeking to design new therapeutics or refine synthetic methodologies. As scientific understanding evolves,this compound will likely continue to play a pivotal role in advancing both academic research and industrial applications across multiple disciplines.

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